molecular formula C26H25NO4 B252910 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252910
M. Wt: 415.5 g/mol
InChI Key: UZBAFCDBAWDHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as DM-1, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as antibody-drug conjugates (ADCs) and is designed to selectively target cancer cells while sparing normal cells.

Mechanism of Action

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one works by binding to a specific protein called tubulin, which is involved in cell division. By binding to tubulin, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one disrupts the normal process of cell division, leading to cell death. This mechanism of action is similar to that of other microtubule-targeting drugs, such as paclitaxel and vinblastine.
Biochemical and physiological effects:
1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It also inhibits the growth and proliferation of cancer cells by disrupting the microtubule network. In addition, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its high potency and selectivity for cancer cells. This makes it an attractive candidate for the development of targeted cancer therapies. However, one limitation of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its low solubility, which can make it difficult to formulate into a suitable dosage form for clinical use.

Future Directions

There are several potential future directions for 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one research. One area of interest is the development of combination therapies that can enhance the efficacy of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. For example, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to synergize with other microtubule-targeting drugs, such as paclitaxel and vinblastine. Another area of interest is the development of new formulations of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one that can improve its solubility and bioavailability. Finally, there is ongoing research into the use of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in combination with immunotherapy, which could enhance the anti-tumor immune response.

Synthesis Methods

The synthesis of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of 2,5-dimethylbenzyl chloride with 3-hydroxy-3-(2-methoxyphenyl)-2-propen-1-one to form 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(2-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with indole-2,3-dione to form 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and lymphoma. It has shown promising results in both in vitro and in vivo studies, demonstrating potent anti-tumor activity and low toxicity.

properties

Product Name

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C26H25NO4/c1-17-12-13-18(2)19(14-17)16-27-22-10-6-5-9-21(22)26(30,25(27)29)15-23(28)20-8-4-7-11-24(20)31-3/h4-14,30H,15-16H2,1-3H3

InChI Key

UZBAFCDBAWDHCM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4OC)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.